N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide
Description
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-cyclopentyloxy-N-methylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-24(13-18-22-16-8-4-5-9-17(16)23-18)20(25)14-10-11-21-19(12-14)26-15-6-2-3-7-15/h4-5,8-12,15H,2-3,6-7,13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOVOTJHBZDIPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1)C(=O)C3=CC(=NC=C3)OC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with formic acid or other suitable aldehydes.
Alkylation: The benzimidazole core is then alkylated using an appropriate alkylating agent to introduce the N-methyl group.
Cyclopentyloxy substitution:
Isonicotinamide formation: The final step involves coupling the substituted benzimidazole with isonicotinic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The compound’s benzimidazole-pyridine hybrid structure distinguishes it from other derivatives. Key comparisons include:
Substituent-Driven Pharmacological Differences
- Cyclopentyloxy vs. The sulfur atom in the latter may confer metabolic resistance but risks oxidation .
- N-Methylation : The N-methyl group in the target compound reduces hydrogen-bonding capacity, which may decrease solubility but enhance blood-brain barrier penetration compared to unmethylated analogs like N-(1H-imidazol-2-ylmethyl)cyclopentanamine (CAS 921161-04-8) .
- Thioether vs. Ether Linkages : Thioether-containing derivatives (e.g., CAS 296274-54-9) exhibit higher stability under acidic conditions but lower oxidative resistance compared to ether-linked compounds .
Spectral Characterization
- IR Spectroscopy : Benzimidazole NH/OH stretches (~3400 cm⁻¹) and carbonyl peaks (~1650–1700 cm⁻¹) confirm core structures .
- NMR Data : Distinct shifts for cyclopentyl protons (~1.5–2.5 ppm, multiplet) and isonicotinamide aromatic protons (~7.5–8.5 ppm) differentiate the target compound from fluorophenyl or sulfamoyl analogs .
Antimicrobial and Anticancer Potential
- The cyclopentyloxy group may enhance interaction with hydrophobic kinase domains .
- Thiazole-Triazole Hybrids : Compounds like 9c () exhibit superior anticancer activity due to triazole-mediated DNA intercalation, a mechanism less likely in the target compound due to its isonicotinamide scaffold .
Metabolic Stability
- Cyclopentyloxy vs. Tetrahydrothiophen-3-yloxy : The latter’s sulfur atom may slow hepatic degradation compared to the ether-linked target compound, as seen in sulfonamide derivatives .
Biological Activity
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide is a complex organic compound that incorporates a benzimidazole moiety, an isonicotinamide group, and a cyclopentyloxy substituent. This compound is primarily of interest in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals targeting various diseases. Its synthesis involves reactions between benzimidazole derivatives and isonicotinamide, highlighting the versatility of benzimidazole chemistry in drug development.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound belongs to the class of benzimidazole derivatives, known for their diverse pharmacological properties. The presence of nitrogen atoms within its ring structure classifies it as a heterocyclic compound.
While the exact mechanism of action for this compound remains to be fully elucidated, it is hypothesized to involve interactions with various biological targets, including enzymes and receptors related to disease pathways. Initial studies suggest that this compound may exhibit antimicrobial and anticancer properties, similar to other benzimidazole derivatives.
Antimicrobial Activity
Research indicates that benzimidazole derivatives often display significant antimicrobial activity. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains and fungi. A comparative analysis of similar compounds reveals:
| Compound | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against Candida albicans |
|---|---|---|
| Compound A | 31.1 | 62.5 |
| Compound B | 0.98 | 15.6 |
| This compound | TBD | TBD |
These data suggest that modifications in the benzimidazole structure can lead to enhanced antimicrobial properties.
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. For example, bisbenzimidazole derivatives have demonstrated significant activity against cancer cell lines. In a study evaluating various benzimidazole compounds, those with structural similarities to this compound exhibited promising results:
| Compound | GI50 (µM) against Cancer Cell Lines |
|---|---|
| Compound C | 16 |
| Compound D | 8 |
| This compound | TBD |
These findings indicate that this compound could potentially act as an effective chemotherapeutic agent.
Case Studies
Recent studies have focused on the synthesis and biological evaluation of various benzimidazole derivatives, including those similar to this compound. For instance, one study reported that certain derivatives exhibited low GI50 values against a panel of 60 cancer cell lines at the National Cancer Institute (NCI), suggesting strong anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
